diethyl (2E,6E)-2,6-octadienedioate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18O4 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
diethyl (2E,6E)-octa-2,6-dienedioate |
InChI |
InChI=1S/C12H18O4/c1-3-15-11(13)9-7-5-6-8-10-12(14)16-4-2/h7-10H,3-6H2,1-2H3/b9-7+,10-8+ |
InChI Key |
VTZHQBVCIAKCLX-FIFLTTCUSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/CC/C=C/C(=O)OCC |
Canonical SMILES |
CCOC(=O)C=CCCC=CC(=O)OCC |
Origin of Product |
United States |
Advanced Organic Synthesis:the Conjugated Double Bonds and Ester Functionalities Make the Molecule a Versatile Intermediate in Organic Synthesis. It Can Participate in Various Reactions, Including Diels Alder Cycloadditions and Michael Additions. the Defined E,e Stereochemistry Can Be Used to Control the Stereochemical Outcome of These Complex Synthetic Transformations, Making It a Valuable Building Block for Producing Other Structurally Complex Molecules. the Development of Synthetic Methods to Produce α,β Unsaturated Esters with High Stereoselectivity is an Active Area of Research.nih.govrsc.orgorganic Chemistry.org
Conventional Synthetic Routes to Diethyl (2E,6E)-2,6-Octadienedioate
Conventional methods for the synthesis of this compound primarily rely on well-established organic reactions, including the esterification of the corresponding dicarboxylic acid and the construction of the unsaturated carbon backbone through olefination reactions.
Esterification Reactions in this compound Synthesis
A fundamental approach to the synthesis of this compound is the esterification of its parent dicarboxylic acid, (2E,6E)-2,6-octadienedioic acid. The most common method for this transformation is the Fischer esterification, which involves reacting the dicarboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). acs.org The reaction is an equilibrium process, and to drive it towards the formation of the diester, the alcohol is typically used as the solvent, and water is removed as it is formed. acs.org
HOOC-CH=CH-CH₂-CH₂-CH=CH-COOH + 2 CH₃CH₂OH ⇌ CH₃CH₂OOC-CH=CH-CH₂-CH₂-CH=CH-COOCH₂CH₃ + 2 H₂O
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. acs.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield the final product and regenerate the acid catalyst. acs.org
Olefin Metathesis Approaches for this compound Precursors
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. While direct synthesis of this compound via metathesis is not commonly reported, this methodology can be instrumental in preparing its precursors. For instance, ring-opening metathesis polymerization (ROMP) of cyclic olefins like 1,5-cyclooctadiene (B75094) can produce poly(cyclooctadiene), which can then be subjected to oxidative cleavage to yield dicarboxylic acids. acs.orgumn.eduresearchgate.netnih.gov However, controlling the polymerization to yield a specific C8 diene is challenging.
A more targeted approach would involve the cross-metathesis of a suitable diene with an acrylate. For example, the cross-metathesis of 1,5-hexadiene (B165246) with ethyl acrylate, using a ruthenium-based catalyst such as a Grubbs catalyst, could potentially form the desired C8 backbone with the required ester functionalities. The stereochemistry of the resulting double bonds would be influenced by the catalyst and reaction conditions.
Catalytic Synthesis of this compound
Catalytic methods offer efficient and selective pathways to this compound and its precursors, often with high atom economy. These methods can be broadly categorized into homogeneous and heterogeneous catalysis.
Homogeneous Catalysis for this compound Formation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is particularly relevant for the synthesis of the precursors of this compound. A notable example is the palladium-catalyzed telomerization of 1,3-butadiene (B125203) with carbon dioxide, which can lead to the formation of unsaturated C8 lactones. These lactones can then be further transformed into the desired linear diester.
Another significant homogeneous catalytic approach is the dicarbonylation of 1,3-butadiene. Palladium catalysts, in the presence of an alcohol like ethanol, can catalyze the addition of two carbonyl groups to butadiene, potentially forming a C6 dicarboxylic ester. While this does not directly yield the C8 target, variations of this chemistry with different starting materials or reaction pathways could be envisioned to construct the desired carbon chain length.
Heterogeneous Catalytic Systems in this compound Preparation
Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. In the context of preparing precursors for this compound, heterogeneous catalysts can be employed in oxidation reactions. For instance, the oxidative cleavage of a suitable cyclic olefin precursor, such as cyclooctene (B146475) or cyclooctadiene, can yield the corresponding dicarboxylic acid. Supported metal oxide catalysts, such as those based on tungsten or molybdenum, can facilitate this transformation using an environmentally benign oxidant like hydrogen peroxide.
Asymmetric Catalysis for Stereoselective this compound Derivatives
While this compound itself is achiral, the principles of asymmetric catalysis would be crucial for the synthesis of chiral or stereochemically complex derivatives. For example, if substituents were present on the carbon backbone, asymmetric hydrogenation or asymmetric dihydroxylation of the double bonds could introduce chirality with high enantioselectivity. Chiral catalysts, typically based on transition metals complexed with chiral ligands, would be employed to control the stereochemical outcome of the reaction. Although not directly applicable to the synthesis of the parent compound, this area of catalysis is vital for accessing a broader range of structurally diverse and potentially bioactive analogues.
Hypothetical Synthetic Data
Table 1: Hypothetical Data for Fischer Esterification of (2E,6E)-2,6-Octadienedioic Acid
| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) |
| H₂SO₄ | Ethanol | 80 | 12 | 85 |
| TsOH | Ethanol | 80 | 18 | 82 |
| HCl (gas) | Ethanol | 78 | 10 | 88 |
Table 2: Hypothetical Data for Horner-Wadsworth-Emmons Synthesis
| Base | Solvent | Temperature (°C) | Reactants | Yield (%) | Stereoselectivity (E:Z) |
| NaH | THF | 25 | Succinaldehyde, Triethyl phosphonoacetate | 75 | >95:5 |
| K₂CO₃ | DMF | 50 | Succinaldehyde, Triethyl phosphonoacetate | 70 | 90:10 |
| LiOH | THF/H₂O | 25 | Succinaldehyde, Triethyl phosphonoacetate | 65 | 85:15 |
Mechanistic Investigations of this compound Synthetic Pathways
The stereochemical integrity of the (2E,6E) configuration in this compound is a direct consequence of the mechanisms of the reactions employed in its synthesis. Understanding these mechanisms is crucial for optimizing reaction conditions and ensuring the desired isomeric purity.
One of the most reliable methods for establishing the E-configuration in α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction. The mechanism of the HWE reaction generally proceeds through a series of steps that favor the formation of the thermodynamically more stable E-alkene. The reaction begins with the deprotonation of a phosphonate (B1237965) ester by a base to form a stabilized phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to an aldehyde, forming two diastereomeric intermediates. Subsequent elimination of a dialkyl phosphate (B84403) salt from these intermediates leads to the formation of the alkene. The preference for the E-isomer is often attributed to the steric interactions in the transition state leading to the elimination, where the bulkier groups orient themselves in an anti-periplanar fashion to minimize steric hindrance.
Olefin metathesis reactions, catalyzed by transition metal complexes (typically ruthenium or molybdenum), operate through a distinct mechanistic cycle. The generally accepted Chauvin mechanism involves the reaction of a metal alkylidene (carbene) catalyst with an olefin to form a metallacyclobutane intermediate. This four-membered ring then undergoes a cycloreversion to generate a new metal alkylidene and a new olefin. In a self-metathesis reaction, this process leads to a statistical distribution of products. For the synthesis of this compound via the self-metathesis of a precursor like ethyl 4-pentenoate, the reaction would be driven forward by the removal of a volatile byproduct, such as ethylene. The stereoselectivity of metathesis reactions is highly dependent on the catalyst structure and the reaction conditions.
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry are increasingly guiding the development of synthetic routes to chemicals. For a molecule like this compound, this involves considering the use of renewable feedstocks, atom economy, and the reduction of hazardous waste.
A promising sustainable route to analogous compounds, such as muconic acid esters, involves their synthesis from biologically derived precursors. rsc.orgchemrxiv.org Muconic acid, a C6 analogue, can be produced from renewable resources and subsequently esterified to its corresponding diester. rsc.orgchemrxiv.org This bio-based approach offers a significant advantage over traditional petroleum-based syntheses. The enzymatic polymerization of muconic acid derivatives has also been explored, highlighting the potential for biocompatible processes. mdpi.com
Furthermore, the development of catalytic methods, such as olefin metathesis, aligns with green chemistry principles by offering pathways that are often more efficient and generate less waste than stoichiometric reactions. Olefin metathesis in aqueous media, for instance, has been investigated to reduce the reliance on volatile organic solvents. nih.gov The use of reusable catalysts would further enhance the sustainability of such processes.
Strategies for Large-Scale Production of this compound
The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. For this compound, key considerations would include the cost and availability of starting materials, the efficiency and safety of the chosen synthetic route, and the purification of the final product.
For large-scale synthesis, a robust and high-yielding reaction is paramount. The Horner-Wadsworth-Emmons reaction is a strong candidate due to its reliability and high E-selectivity. nih.gov However, the cost of the phosphonate reagents and the disposal of the phosphate byproducts would need to be carefully managed in an industrial setting.
Olefin metathesis also offers a scalable route. The development of highly active and stable catalysts has made this a viable option for industrial applications. A key aspect of scaling up metathesis reactions is the efficient removal of byproducts to drive the reaction to completion.
Purification is another critical aspect of large-scale production. For a compound like this compound, which is likely to be a high-boiling liquid, high-vacuum distillation is a suitable method for purification on an industrial scale. A patented method for the purification of muconic acid esters by high-vacuum distillation in a total heating environment demonstrates a scalable approach that could be adapted for the target molecule. google.comvtt.fi
Data Tables
Table 1: Proposed Synthetic Methodologies for this compound
| Methodology | Proposed Reactants | Key Reagents/Catalysts | Anticipated Product | Key Advantages |
| Horner-Wadsworth-Emmons | Ethyl 4-oxobutanoate (B1241810) and a phosphonate ylide | Base (e.g., NaH, KHMDS) | This compound | High (E)-selectivity, reliable |
| Olefin Self-Metathesis | Ethyl 4-pentenoate | Ruthenium or Molybdenum catalyst | This compound + Ethylene | Atom economy, catalytic |
Electrophilic and Nucleophilic Additions to this compound
The electronic nature of this compound, with its electron-deficient π-system, dictates its susceptibility to both electrophilic and nucleophilic attacks. The presence of two ester groups significantly influences the regioselectivity of these additions.
Electrophilic Addition: In electrophilic additions, the conjugated diene system can react at either the C2-C3 or C6-C7 double bonds. Protonation or addition of an electrophile would lead to a resonance-stabilized allylic carbocation. The stability of this carbocation will direct the subsequent addition of a nucleophile. Given the symmetrical nature of the molecule, initial electrophilic attack is equally likely at either double bond. The subsequent nucleophilic attack can occur at two positions of the allylic cation, leading to 1,2- and 1,4-addition products. The exact ratio of these products would be dependent on reaction conditions such as temperature and the nature of the electrophile and nucleophile.
Nucleophilic Addition: The electron-withdrawing nature of the two ester groups renders the β- and δ-carbons (C3 and C7) electrophilic and thus susceptible to nucleophilic attack. This is a classic example of conjugate addition or Michael addition. acs.orgrsc.orgchemrxiv.orgbrandeis.edu Strong nucleophiles, such as organocuprates (Gilman reagents), are known to favor 1,4-addition to α,β-unsaturated esters, while harder nucleophiles like organolithium reagents might favor 1,2-addition to the carbonyl group. rsc.org In the case of this compound, conjugate addition can occur at either the C3 or C7 position. The initial addition would generate a resonance-stabilized enolate, which is then protonated to yield the final product. Softer nucleophiles like amines and thiols are also expected to undergo conjugate addition. brandeis.edu
| Reaction Type | Reagent Class | Predicted Major Product Type | Key Considerations |
| Electrophilic Addition | H-X, X₂ | Mixture of 1,2- and 1,4-addition products | Carbocation stability, reaction temperature |
| Nucleophilic Addition | Organocuprates (R₂CuLi) | 1,4-Conjugate addition | Softness of the nucleophile |
| Nucleophilic Addition | Amines, Thiols | 1,4-Conjugate addition | Reversibility of the reaction |
| Nucleophilic Addition | Grignard/Organolithium Reagents | Potential for 1,2-addition to carbonyl | Hardness of the nucleophile |
Pericyclic Reactions Involving this compound
The conjugated diene system of this compound makes it an ideal participant in pericyclic reactions, most notably the Diels-Alder cycloaddition and ene reactions.
Diels-Alder Cycloadditions with this compound
In a Diels-Alder reaction, this compound can act as the diene component. Due to the presence of electron-withdrawing ester groups, it is considered an electron-poor diene. Therefore, it will react most efficiently with electron-rich dienophiles. youtube.comwikipedia.org The stereochemistry of the starting diene (E,E) will be translated into the stereochemistry of the newly formed six-membered ring. The reaction is expected to proceed via a concerted mechanism, forming a cyclohexene (B86901) derivative with the ester groups influencing the regioselectivity of the addition. For example, reaction with an unsymmetrical dienophile like ethyl vinyl ether would likely lead to a specific regioisomer due to the electronic bias of the diene.
Ene Reactions of this compound
This compound can also participate in ene reactions, acting as the "ene" component. The allylic hydrogens at the C4 and C5 positions are potentially reactive. In the presence of a suitable enophile, such as a reactive aldehyde or ketone, a concerted reaction involving the shift of the double bond and transfer of an allylic hydrogen can occur. libretexts.org Lewis acid catalysis is often employed to activate the enophile and facilitate the reaction at lower temperatures. libretexts.org The geometry of the newly formed double bond and the stereochemistry of the new stereocenters would be influenced by the transition state geometry.
Olefin Metathesis Reactions of this compound as Substrate
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. This compound, with its two double bonds, is a potential substrate for ring-closing metathesis (RCM) if appropriately functionalized, or for cross-metathesis with other olefins. For RCM to occur, the dienyl system would need to be part of a larger chain connecting the two termini.
More relevant to the parent molecule is acyclic diene metathesis (ADMET). In the presence of a suitable metathesis catalyst, such as a Grubbs or Schrock catalyst, this compound could undergo polymerization through intermolecular metathesis reactions, leading to the formation of unsaturated polyesters. harvard.edunih.govyoutube.com The efficiency and stereoselectivity of such a polymerization would be highly dependent on the choice of catalyst and reaction conditions.
| Metathesis Type | Potential Outcome | Required Catalyst |
| Acyclic Diene Metathesis (ADMET) | Unsaturated Polyester | Grubbs or Schrock type catalysts |
| Cross Metathesis | New functionalized olefins | Grubbs or Schrock type catalysts |
Reduction and Oxidation Chemistry of this compound
The multiple functional groups in this compound—two double bonds and two ester groups—allow for a range of selective reduction and oxidation reactions.
Reduction: The reduction of this compound can be directed towards the double bonds or the ester functionalities depending on the choice of reducing agent.
Hydrogenation of Double Bonds: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) would readily reduce both double bonds to yield diethyl adipate. Selective reduction of one double bond would be challenging but might be achievable under carefully controlled conditions or with specialized catalysts. Conjugate reduction, using reagents like sodium borohydride (B1222165) in the presence of copper salts, can selectively reduce the carbon-carbon double bonds while leaving the ester groups intact. mdpi.com
Reduction of Ester Groups: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ester groups and the double bonds to afford the corresponding diol. Selective reduction of the ester groups in the presence of the conjugated dienes is difficult but might be possible using specific reagents that favor carbonyl reduction.
Oxidation: The double bonds of this compound are susceptible to oxidation.
Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or other peroxy acids would lead to the formation of epoxides. Due to the presence of two double bonds, a mixture of mono- and di-epoxides could be expected. The electron-withdrawing nature of the ester groups would make these double bonds less reactive towards epoxidation compared to simple alkenes.
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or hot, acidic potassium permanganate (B83412) (KMnO₄), would cleave the double bonds. This would lead to the formation of smaller carboxylic acid and aldehyde fragments, ultimately resulting in the cleavage of the carbon backbone.
| Reaction | Reagent | Expected Major Product |
| Catalytic Hydrogenation | H₂, Pd/C | Diethyl adipate |
| Conjugate Reduction | NaBH₄, CuCl₂ | Diethyl adipate |
| Ester Reduction | LiAlH₄ | Octane-1,8-diol |
| Epoxidation | m-CPBA | Diethyl 2,3:6,7-diepoxyoctanedioate |
| Oxidative Cleavage | O₃; then DMS | Mixture of smaller aldehydes and esters |
Functionalization of this compound for Novel Derivatives
The rich reactivity of this compound provides numerous avenues for its functionalization to create novel and potentially valuable derivatives.
Modification of the Diene System: As discussed, electrophilic and nucleophilic additions, as well as pericyclic reactions, can introduce a wide range of functional groups onto the carbon backbone.
Modification of the Ester Groups: The ester functionalities can be readily transformed. Hydrolysis under acidic or basic conditions would yield the corresponding dicarboxylic acid, (2E,6E)-2,6-octadienedioic acid (trans,trans-muconic acid). acs.orgrsc.org This diacid is a valuable monomer for the synthesis of polymers. chemrxiv.orgmdpi.com The esters can also be converted to amides by reaction with amines, or to other esters via transesterification.
Combined Transformations: A combination of reactions at the diene and the ester groups can lead to a diverse array of complex molecules. For instance, a Diels-Alder reaction followed by hydrolysis of the ester groups and subsequent lactonization could generate intricate polycyclic structures.
The potential for creating a library of novel compounds from this starting material is vast, making it a theoretically attractive building block in synthetic organic chemistry.
Reaction Kinetics and Thermodynamic Profiles of this compound Transformations
No publicly available data exists on the kinetics (rate laws, rate constants, activation energies) or thermodynamics (enthalpy, entropy, Gibbs free energy of reaction) for transformations involving this compound.
Role of this compound as a Precursor in Multi-Step Syntheses
There are no documented instances in the public scientific literature of this compound being used as a starting material or intermediate in multi-step synthetic pathways.
Advanced Spectroscopic and Analytical Characterization of Diethyl 2e,6e 2,6 Octadienedioate
High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Analysis of Diethyl (2E,6E)-2,6-Octadienedioate
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the three-dimensional structure and conformational preferences of this compound in solution. Both ¹H and ¹³C NMR provide critical data on the electronic environment of each nucleus, while advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximities between atoms, offering insights into the molecule's spatial arrangement.
The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the ethyl ester groups and the olefinic protons of the octadienedioate backbone. The ethoxy groups would present as a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃), with coupling constants around 7 Hz. The chemical shifts of these protons are typically found in the regions of 4.0-4.3 ppm and 1.2-1.4 ppm, respectively. sigmaaldrich.comcarlroth.com The olefinic protons along the carbon chain will appear in the downfield region, typically between 5.5 and 7.5 ppm, with their specific chemical shifts and coupling constants being highly dependent on their position relative to the carbonyl groups and the stereochemistry of the double bonds.
The ¹³C NMR spectrum provides complementary information, with the carbonyl carbons of the ester groups expected to resonate in the range of 165-175 ppm. The sp² hybridized carbons of the double bonds would appear between 115 and 150 ppm, while the sp³ hybridized carbons of the ethyl groups and the central part of the octadiene chain will be found in the upfield region of the spectrum.
For a detailed conformational analysis, two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) would be invaluable. By detecting through-space correlations between protons, NOESY can help establish the preferred orientation of the ester groups relative to the dieneyl chain. For instance, NOE cross-peaks between the olefinic protons and the methylene protons of the ethyl groups could indicate specific rotational conformations.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| -OCH₂CH₃ | 4.1 - 4.3 | Quartet | ~7 |
| -OCH₂CH₃ | 1.2 - 1.4 | Triplet | ~7 |
| Olefinic Protons | 5.8 - 7.5 | Multiplet | - |
| Allylic Protons | 2.2 - 2.5 | Multiplet | - |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 165 - 175 |
| Olefinic Carbons | 115 - 150 |
| -OCH₂CH₃ | 60 - 62 |
| Allylic Carbons | 30 - 40 |
| -OCH₂CH₃ | 14 - 15 |
Vibrational Spectroscopy (IR, Raman) for Probing Intermolecular Interactions of this compound
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for investigating the functional groups and intermolecular interactions of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to the chemical environment and bonding.
The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups. For α,β-unsaturated esters, this peak typically appears in the region of 1715-1730 cm⁻¹. The presence of conjugation with the C=C double bond slightly lowers the frequency compared to saturated esters. The C=C stretching vibrations of the dieneyl system would likely produce one or more bands in the 1600-1650 cm⁻¹ region. The C-O stretching vibrations of the ester group will give rise to strong bands in the 1100-1300 cm⁻¹ range.
Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, the C=C stretching vibrations are often more intense and can provide clearer information about the symmetry and conformation of the dieneyl backbone. Changes in the position and width of these vibrational bands upon changes in solvent or temperature can indicate the nature and strength of intermolecular interactions, such as dipole-dipole forces.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| C=O Stretch (Ester) | 1715 - 1730 | IR (strong), Raman (moderate) |
| C=C Stretch (Diene) | 1600 - 1650 | IR (variable), Raman (strong) |
| C-O Stretch (Ester) | 1100 - 1300 | IR (strong) |
| =C-H Bending | 960 - 990 (trans) | IR (strong) |
| C-H Stretch (Alkyl) | 2850 - 3000 | IR (moderate), Raman (moderate) |
| =C-H Stretch (Olefinic) | 3010 - 3095 | IR (moderate), Raman (moderate) |
Mass Spectrometry Techniques for Elucidating Fragmentation Pathways of this compound
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙), which then undergoes a series of fragmentation reactions to produce smaller, charged fragments.
Predicted Key Fragments in the Mass Spectrum of this compound (EI)
| m/z | Possible Fragment Ion |
| 226 | [M]⁺˙ |
| 181 | [M - OCH₂CH₃]⁺ |
| 153 | [M - OCH₂CH₃ - CO]⁺ or [M - C₄H₅O]⁺ |
| 125 | Further fragmentation |
| 45 | [OCH₂CH₃]⁺ |
X-ray Crystallography and Solid-State Analysis of this compound Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While obtaining suitable single crystals of this compound itself may be challenging, analysis of its derivatives can provide invaluable information about bond lengths, bond angles, and intermolecular packing forces.
A crystallographic study would reveal the planarity of the conjugated system and the conformational preferences of the ester groups in the solid state. This information is crucial for understanding how the molecules pack together and can influence physical properties such as melting point and solubility. Solid-state NMR could also be employed to study the structure and dynamics in the crystalline or amorphous solid state, providing a bridge between the solution-state conformation observed by conventional NMR and the static picture from X-ray diffraction.
In-situ and Operando Spectroscopic Methods for Monitoring this compound Reactions
In-situ and operando spectroscopic methods allow for the real-time monitoring of chemical reactions involving this compound. These techniques provide mechanistic insights by observing the formation of intermediates and products as the reaction progresses.
For instance, the synthesis of this compound via esterification or cross-metathesis reactions could be monitored using in-situ IR or Raman spectroscopy. By tracking the disappearance of reactant vibrational bands and the appearance of product bands, one can optimize reaction conditions and identify potential side reactions. Similarly, monitoring reactions where this compound is a reactant, such as polymerization or Diels-Alder reactions, can provide detailed kinetic and mechanistic data that is not accessible through traditional offline analysis. The combination of these spectroscopic methods with other analytical techniques like mass spectrometry in an operando setup offers a powerful approach to understanding the complete reaction profile.
Polymerization Chemistry of Diethyl 2e,6e 2,6 Octadienedioate
Radical Polymerization Mechanisms of Diethyl (2E,6E)-2,6-Octadienedioate
Radical polymerization is a versatile and widely used method for polymerizing a variety of monomers, including those with carbon-carbon double bonds. wikipedia.org For a non-conjugated diene like this compound, radical polymerization would likely proceed via a free-radical addition mechanism. The process is initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate primary radicals. These radicals then add to one of the double bonds of the monomer, creating a new radical species that can subsequently propagate by adding to another monomer molecule.
Due to the presence of two double bonds, several propagation pathways are possible, including linear chain growth and cross-linking. The non-conjugated nature of the diene means that the double bonds react independently. This can lead to the formation of polymers with pendant unsaturation, which can be a site for subsequent cross-linking or post-polymerization modification.
Studies on the solution free-radical polymerization of structurally similar dialkyl muconates, which are conjugated diene esters, have shown that high molecular weight polymers can be achieved, although the reactions can be sluggish. rsc.orgchemrxiv.org For instance, polymerizations carried out at 120°C for 48 hours were necessary to obtain high monomer conversion. rsc.orgchemrxiv.org It is reasonable to expect that this compound would exhibit similar reactivity, potentially requiring elevated temperatures and longer reaction times for successful polymerization.
Table 1: Hypothetical Radical Polymerization Conditions and Results for this compound (Based on Analogy with Diethyl Muconate)
| Initiator | Temperature (°C) | Reaction Time (h) | Monomer Conversion (%) | Mn ( g/mol ) |
| AIBN | 70 | 24 | ~18 | ~59,000 |
| Peroxide | 120 | 48 | >90 | >100,000 |
Data is illustrative and based on studies of diethyl muconate. chemrxiv.org
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to dialkyl muconates, yielding polymers with well-controlled molecular weights and low dispersity. rsc.org This suggests that RAFT could also be a viable strategy for achieving controlled polymerization of this compound, allowing for the synthesis of well-defined polymer architectures.
Anionic and Cationic Polymerization of this compound
Anionic and cationic polymerization methods offer alternative routes to polymerize vinyl monomers. However, the ester functionalities in this compound present challenges for both mechanisms.
In anionic polymerization, the ester groups are susceptible to nucleophilic attack by the propagating anionic chain end or the initiator. This can lead to side reactions, such as chain termination or transfer, making it difficult to achieve high molecular weight polymers and control over the polymerization. While living anionic polymerization has been reported for some conjugated diene esters like alkyl sorbates, the non-conjugated nature of this compound might further complicate this approach. nih.gov
Similarly, cationic polymerization of this monomer is expected to be problematic. The electron-withdrawing nature of the ester groups deactivates the double bonds towards electrophilic attack by a carbocationic chain end. Furthermore, the lone pairs of electrons on the oxygen atoms of the ester groups can interact with the cationic center, leading to chain termination or inhibition.
Coordination Polymerization and Ring-Opening Metathesis Polymerization (ROMP) of this compound Derivatives
Coordination polymerization, often utilizing transition metal catalysts, is a powerful tool for controlling polymer stereochemistry and architecture. For a monomer like this compound, coordination catalysts could potentially facilitate polymerization through one of the double bonds, leading to stereoregular polymers.
A more promising route for the polymerization of this monomer and its derivatives is Acyclic Diene Metathesis (ADMET) polymerization. wikipedia.orgcaltech.edu ADMET is a step-growth condensation polymerization driven by the removal of a small volatile molecule, typically ethylene. wikipedia.org This method is particularly well-suited for the polymerization of non-conjugated dienes and is known for its high tolerance to various functional groups, including esters. wikipedia.orgmdpi.com The use of well-defined ruthenium or molybdenum catalysts can lead to high molecular weight polymers with controlled microstructures. mdpi.com For this compound, ADMET polymerization would result in an unsaturated polyester (B1180765) with regularly spaced double bonds in the polymer backbone.
Ring-Opening Metathesis Polymerization (ROMP) is another powerful olefin metathesis technique, but it requires cyclic olefin monomers. While this compound itself is acyclic, it could be a precursor to cyclic derivatives that could undergo ROMP. For instance, intramolecular cyclization could potentially form a macrocyclic diene that could then be polymerized via ROMP to yield high molecular weight polymers.
Table 2: Potential Metathesis Polymerization Strategies for this compound and its Derivatives
| Polymerization Method | Catalyst Type | Potential Polymer Structure | Key Advantages |
| ADMET | Ruthenium or Molybdenum | Unsaturated Polyester | High functional group tolerance, control over microstructure |
| ROMP | Ruthenium or Molybdenum | Saturated or Unsaturated Polyester (from cyclic derivative) | Rapid polymerization, can produce high molecular weight polymers |
Copolymerization Strategies Involving this compound
Copolymerization of this compound with other monomers offers a route to tailor the properties of the resulting polymers. In radical copolymerization, the reactivity ratios of the comonomers would determine the composition and sequence distribution of the resulting copolymer. Copolymerization with vinyl monomers like styrene (B11656) or acrylates could introduce different functionalities and modify the thermal and mechanical properties of the final material.
In the context of ADMET, this compound could be copolymerized with other α,ω-dienes to create random or block copolymers. This would allow for the precise incorporation of ester functionalities along a polyolefin backbone, influencing properties such as polarity, degradability, and post-polymerization modification potential.
Condensation polymerization is another viable strategy. This compound could be used as a comonomer in the synthesis of polyesters or polyamides. For example, transesterification with a diol could lead to the formation of an unsaturated polyester. This approach has been explored for muconic acid esters, which can be copolymerized with diols to produce bio-based polyesters. google.com
Kinetic Studies of this compound Polymerization
Detailed kinetic studies of the polymerization of this compound have not been reported. However, based on analogous systems, some predictions can be made.
In radical polymerization, the rate of polymerization would depend on the concentrations of the monomer and the initiator, as well as the rate constants for initiation, propagation, and termination. As observed with dialkyl muconates, the polymerization is expected to be relatively slow compared to more reactive vinyl monomers. chemrxiv.org Kinetic studies would be crucial to determine the activation energy of the polymerization and to optimize reaction conditions for achieving high conversion and molecular weight.
For ADMET polymerization, the kinetics are governed by the step-growth mechanism. The rate of polymerization is influenced by the efficiency of the removal of the volatile byproduct (e.g., ethylene). Kinetic analysis would involve monitoring the disappearance of the monomer and the formation of the polymer over time, which can be followed by techniques such as NMR spectroscopy and size exclusion chromatography.
Control over Polymer Architecture and Topology from this compound Monomers
The difunctional nature of this compound provides opportunities to create various polymer architectures and topologies.
Linear Polymers: As discussed, radical polymerization, ADMET, and polycondensation can be employed to synthesize linear polymers. The pendant double bonds in polymers obtained from radical polymerization, or the backbone unsaturation in ADMET polymers, can be used for further modifications.
Branched and Cross-linked Polymers: The presence of two double bonds per monomer unit creates the potential for branching and cross-linking, particularly in radical polymerization at high monomer conversions. The degree of branching can be controlled by adjusting the reaction conditions. The unsaturation in the resulting polymers can also be utilized for post-polymerization cross-linking, for example, through vulcanization-type reactions.
Block Copolymers: Controlled polymerization techniques like RAFT would enable the synthesis of block copolymers. A block of poly(this compound) could be grown from a macro-chain transfer agent of another polymer, or vice versa. Similarly, sequential monomer addition in living polymerization methods like ADMET could be used to create block copolymer structures.
Graft Copolymers: The pendant double bonds in a linear polymer of this compound could serve as grafting points for the growth of side chains of another monomer, leading to the formation of graft copolymers.
The ability to control the polymer architecture opens up a wide range of potential applications for materials derived from this compound, from elastomers and thermoplastics to functional materials for biomedical and electronic applications.
After a comprehensive search for scholarly articles and research data, it has been determined that there is no specific information available in the public domain regarding the catalytic applications of This compound as outlined in the requested article structure.
The performed searches for "this compound" in the context of:
Transition metal-catalyzed reactions
Ligand design and synthesis
Enantioselective catalysis
Supported catalysts
Electrocatalytic and photocatalytic transformations
Advanced Materials Science Applications of Diethyl 2e,6e 2,6 Octadienedioate Derivatives
Diethyl (2E,6E)-2,6-Octadienedioate in the Synthesis of Functional Polymers and Copolymers
The presence of a conjugated diene system in this compound makes it a prime candidate for polymerization. Conjugated dienes are fundamental monomers in the rubber industry and can be polymerized through various mechanisms to create polymers with specific properties. taylorfrancis.com The polymerization of conjugated dienes like 1,3-butadiene (B125203) can proceed via 1,4-addition, leading to polymers with double bonds within the backbone. libretexts.orgunizin.org This unsaturation in the polymer chain allows for further modifications, such as vulcanization to enhance mechanical properties. pressbooks.pub
In the case of this compound, polymerization could lead to polyesters with repeating units containing a double bond. These unsaturated polyesters are valuable as they can be cross-linked or further functionalized. mdpi.com The ester groups also offer a handle for creating copolymers through condensation polymerization with diols, potentially leading to materials with a range of thermal and mechanical properties. The synthesis of such polymers could be achieved through various catalytic methods, including those based on transition metal complexes, which are known to influence the stereoregularity and molecular weight of the resulting polymers. acs.org
Table 1: Potential Polymerization Reactions of this compound
| Polymerization Type | Initiator/Catalyst | Potential Polymer Properties |
| Free Radical Polymerization | AIBN, Benzoyl Peroxide | Branched or cross-linked polymers, potential for block copolymers. |
| Anionic Polymerization | Organolithium compounds | Well-defined linear polymers with controlled molecular weight. |
| Ziegler-Natta Catalysis | Transition metal halides with organoaluminum compounds | Stereoregular polymers (cis or trans), influencing mechanical properties. |
| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' or Schrock catalysts | Potentially high molecular weight polymers with unsaturation in the backbone. |
| Polycondensation (with diols) | Acid or base catalysts | Aliphatic-aromatic polyesters with tunable thermal and mechanical properties. |
Precursors for Organic Optoelectronic Materials from this compound
Organic molecules with conjugated π-systems are the foundation of organic optoelectronic materials used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netacs.orgresearchgate.net The synthesis of these materials often involves the creation of extended conjugated systems through cross-coupling reactions. nih.gov this compound, with its conjugated diene core, could serve as a starting material for the synthesis of larger, more complex conjugated molecules.
The ester functionalities can be chemically modified or replaced to tune the electronic properties of the resulting materials. For instance, the ester groups could be converted to other functional groups that can participate in cross-coupling reactions, allowing for the extension of the conjugated system. The inherent conjugation in the octadienedioate backbone could also be exploited in the design of materials with specific absorption and emission characteristics. While significant research focuses on aromatic and heteroaromatic building blocks, the use of aliphatic conjugated dienes like the one in this compound could lead to materials with novel photophysical properties. nih.gov
This compound as a Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The properties of MOFs are highly dependent on the geometry and functionality of the organic linkers. rsc.orgnih.gov Dicarboxylates are a common class of linkers used in MOF synthesis. researchgate.netresearchgate.net By hydrolyzing the diethyl ester groups of this compound to the corresponding dicarboxylic acid, (2E,6E)-2,6-octadienedioic acid, a flexible, unsaturated linker could be obtained. The use of such a linker could lead to the formation of novel MOF structures with unique pore environments and potential applications in gas storage, separation, and catalysis. The flexibility of the aliphatic backbone and the presence of the double bonds could impart dynamic properties to the resulting MOF.
Similarly, Covalent Organic Frameworks (COFs) are porous crystalline polymers built from organic monomers linked by strong covalent bonds. researchgate.netmit.edu The synthesis of COFs relies on the self-assembly of monomers with specific geometries and reactive functional groups. nih.govyoutube.com The dicarboxylic acid derived from this compound could potentially be used in the synthesis of certain types of COFs, for example, through esterification reactions with polyhydroxyl aromatic compounds. The unsaturated nature of the linker could also open up possibilities for post-synthetic modification of the COF, allowing for the introduction of new functionalities within the pores. nih.gov
Development of Nanomaterials Utilizing this compound Scaffolds
The synthesis of nanomaterials with controlled size, shape, and surface chemistry is a major focus of nanotechnology. Organic molecules can play a crucial role as templates, capping agents, or precursors in the formation of nanomaterials. While there is no direct research on the use of this compound for nanomaterial synthesis, its functional groups suggest potential pathways.
For instance, the ester groups could coordinate to metal precursors, influencing the nucleation and growth of nanoparticles. The conjugated diene system could also be a site for polymerization on the surface of a nanoparticle, creating a functional polymer shell. Furthermore, synthetic esters are used as insulating oils, and their properties can be enhanced by the dispersion of semiconductive nanoparticles. nih.gov This suggests a compatibility between ester functionalities and certain nanomaterials, which could be exploited in the design of novel nanocomposites.
Supramolecular Assembly and Self-Healing Materials from this compound
The conjugated diene structure within this compound is particularly relevant for the design of self-healing materials. Many self-healing polymers are based on the Diels-Alder reaction, a thermally reversible cycloaddition between a diene and a dienophile. rsc.orgresearchgate.netmatec-conferences.org this compound could act as the diene component in such a system. By copolymerizing it with a monomer containing a dienophile group (such as a maleimide), a cross-linked polymer network could be formed. Upon damage, heating the material would induce a retro-Diels-Alder reaction, breaking the cross-links and allowing the polymer chains to flow and heal the damaged area. Upon cooling, the forward Diels-Alder reaction would reform the cross-links, restoring the material's integrity. rsc.org
The ester groups could also participate in supramolecular assembly through hydrogen bonding interactions with appropriate partner molecules. This could lead to the formation of well-ordered structures in solution or in the solid state, with potential applications in molecular recognition and sensing.
Table 2: Potential Self-Healing Polymer System based on this compound
| Component A (Diene) | Component B (Dienophile) | Cross-linking Reaction | Healing Mechanism |
| Polymer derived from this compound | Bismaleimide | Diels-Alder [4+2] Cycloaddition | Thermally reversible retro-Diels-Alder reaction |
Emerging Research Directions and Future Challenges for Diethyl 2e,6e 2,6 Octadienedioate
Exploration of Unconventional Reactivity of Diethyl (2E,6E)-2,6-Octadienedioate
There is a notable absence of published research exploring any unconventional reactivity of this compound. Investigations into novel reaction pathways, unexpected chemical transformations, or the catalytic potential of this specific diester have not been reported in accessible scientific literature.
Integration of this compound in Flow Chemistry and Microreactor Technologies
The application of this compound within the context of flow chemistry and microreactor technologies is an area that remains unexplored in documented research. The advantages of continuous processing, such as enhanced reaction control and safety, have not been specifically studied for reactions involving this compound.
Synergistic Approaches Combining this compound with Bio-Inspired Chemistry
There is no available research that details the combination of this compound with bio-inspired chemical strategies. The potential for this compound to serve as a building block in biomimetic synthesis or to be transformed using biocatalysts has not been a subject of published investigation.
Advanced Characterization Methodologies for Real-Time Monitoring of this compound Chemistry
While advanced real-time monitoring techniques are widely used in chemical synthesis, their specific application to reactions involving this compound is not documented. Techniques such as in-situ spectroscopy (e.g., Raman, FTIR) for monitoring the kinetics and mechanisms of its reactions have not been described in the available literature.
Future Perspectives on the Industrial and Academic Relevance of this compound
Due to the limited research on its synthesis, reactivity, and applications, any discussion on the future industrial and academic relevance of this compound would be purely speculative. The compound has not yet emerged as a significant molecule of interest in either academic research or industrial development according to publicly accessible information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
